4-{[(Phenylsulfanyl)acetyl]amino}benzoic acid
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Overview
Description
- Its chemical formula is C₇H₇NO₂ , with a molecular weight of approximately 137.14 g/mol .
- PABA is a white crystalline solid, and its structure consists of a benzene ring with an amino group (NH₂) and a carboxylic acid group (COOH) attached at different positions.
4-Aminobenzoic acid: , serves as the precursor for the synthesis of various compounds.
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
- PABA undergoes several reactions:
Aromatic substitution: It can undergo electrophilic aromatic substitution reactions.
Benzylic oxidation: PABA can be oxidized at the benzylic position to form the corresponding carboxylic acid.
Amide formation: It reacts with acetic anhydride to form the amide derivative.
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: PABA serves as a building block in the synthesis of dyes, pharmaceuticals, and other organic compounds.
Biology: It is used as a substrate in bacterial growth media.
Medicine: Historically, PABA was used in sunscreens, but it has been largely replaced due to allergic reactions.
Industry: PABA derivatives find applications in the production of hair dyes and textile chemicals.
Mechanism of Action
- PABA’s primary mechanism of action is not well-defined.
- It is involved in folic acid biosynthesis , where it acts as a precursor for the synthesis of dihydrofolic acid.
- Dihydrofolic acid is essential for DNA synthesis and cell growth.
Comparison with Similar Compounds
- PABA is unique due to its role in folic acid synthesis.
- Similar compounds include benzoic acid derivatives and other aromatic compounds used in organic synthesis.
Properties
Molecular Formula |
C15H13NO3S |
---|---|
Molecular Weight |
287.3 g/mol |
IUPAC Name |
4-[(2-phenylsulfanylacetyl)amino]benzoic acid |
InChI |
InChI=1S/C15H13NO3S/c17-14(10-20-13-4-2-1-3-5-13)16-12-8-6-11(7-9-12)15(18)19/h1-9H,10H2,(H,16,17)(H,18,19) |
InChI Key |
XQDLLXQCZHFZFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)NC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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